Pyrido[2,3-e][1,4]oxazepine
Description
Structure
3D Structure
Properties
CAS No. |
122523-09-5 |
|---|---|
Molecular Formula |
C8H6N2O |
Molecular Weight |
146.149 |
IUPAC Name |
pyrido[2,3-e][1,4]oxazepine |
InChI |
InChI=1S/C8H6N2O/c1-2-7-6-11-5-4-10-8(7)9-3-1/h1-6H |
InChI Key |
FIJLGMJLDUISSL-UHFFFAOYSA-N |
SMILES |
C1=CC2=COC=CN=C2N=C1 |
Synonyms |
Pyrido[2,3-e][1,4]oxazepine (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for Pyrido 2,3 E 1 2 Oxazepine Core Structures
Classical Synthetic Routes
Traditional approaches to the synthesis of the pyrido[2,3-e] nih.govoxazepine core have laid a fundamental groundwork for the construction of this heterocyclic system. These methods often involve multi-step sequences and rely on well-established reaction classes.
Cyclocondensation Reactions
Cyclocondensation reactions represent a foundational strategy for assembling the pyrido[2,3-e] nih.govoxazepine ring system. This approach typically involves the reaction of a bifunctional pyridine (B92270) derivative with a suitable partner to form the seven-membered oxazepine ring. For instance, the condensation of α-amino acid methyl ester derivatives with 1H-pyrido[2,3-d] frontiersin.orgoxazine-2,4-dione has been reported to yield pyrido[2,3-e] nih.govdiazepine-2,5-diones, a related class of compounds, highlighting the utility of this general strategy. researchgate.net
A notable example in a related benzoxazepine system involves the cyclocondensation of 2-aminophenols with 2-fluorobenzonitriles, which proceeds to form dibenzo[b,f] nih.govoxazepin-11-amines. researchgate.net While not a direct synthesis of the pyridylic analogue, this demonstrates the principle of using a nucleophilic aromatic substitution followed by cyclization to form the oxazepine ring.
Ring-Expansion Strategies
Ring-expansion strategies offer an alternative pathway to the pyrido[2,3-e] nih.govoxazepine core, often starting from a smaller heterocyclic precursor. While specific examples for the direct synthesis of pyrido[2,3-e] nih.govoxazepine via ring expansion are not extensively documented in the provided results, related transformations in similar systems illustrate the potential of this approach. For example, chloroformate-mediated ring expansion has been utilized in the synthesis of laurifonine. ndl.go.jp Another relevant example is the hydrated imidazoline (B1206853) ring expansion (HIRE) of diarene-fused nih.govoxazepines, which converts lactams into expanded ring systems. sci-hub.se A catalytic method for the two-carbon expansion of five-membered β-ketoesters to form seven-membered carbocycles has also been developed, showcasing a modern approach to ring expansion. bohrium.com
Intramolecular Cyclization Techniques
Intramolecular cyclization is a powerful and widely employed method for the construction of the pyrido[2,3-e] nih.govoxazepine scaffold. This strategy involves the formation of the oxazepine ring by creating a bond between two reactive centers within the same molecule.
A key intramolecular cyclization technique involves nucleophilic aromatic substitution (SNA_r). In this approach, a nucleophilic oxygen or nitrogen atom attacks an activated position on the pyridine ring, leading to the formation of the oxazepine ring. For instance, the synthesis of benzo[f] nih.govoxazepin-5(2H)-ones has been achieved by treating intermediate amides with a base, which triggers an intramolecular SNA_r reaction. sci-hub.se Similarly, a tandem aromatic nucleophilic substitution–Smiles rearrangement–denitrocyclization process has been used to synthesize pyrazolo-fused dibenzo[b,f] nih.govoxazepines. researchgate.net The synthesis of pyrido nih.govoxazocines has been developed through a regioselective SNA_r-type etherification of a chloropyridine moiety. rsc.org
Advanced and Green Chemistry Approaches
Multicomponent Reactions (MCRs) for Pyrido[2,3-e]benchchem.comnih.govoxazepine Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all the starting materials, have emerged as a powerful tool in heterocyclic synthesis. beilstein-journals.org These reactions are highly atom-economical and can rapidly generate molecular diversity. beilstein-journals.orgresearchgate.net
One prominent example is the Ugi four-component reaction (U-4CR), which has been adapted for the synthesis of complex heterocyclic systems. A novel strategy utilizing two bifunctional starting materials, 2-(2-formylphenoxy)acetic acid and 2-aminobenzamide, in an Ugi-type three-component reaction with an isocyanide, leads to the formation of oxazepine-quinazolinone bis-heterocyclic scaffolds in high yields. nih.govfrontiersin.org This reaction proceeds through an intramolecular cyclization of the Ugi adduct. nih.govfrontiersin.org The versatility of the Ugi reaction allows for the creation of diverse scaffolds, including 4-, 5-, 6-, and 7-membered rings. beilstein-journals.org
Another MCR approach involves the consecutive Betti/Bargellini reactions for the synthesis of naphtho[1,2-f] nih.govoxazepine derivatives from readily available starting materials. chemicalpapers.com Furthermore, a one-pot, three-component 1,3-dipolar cycloaddition reaction of an azomethine ylide with a benzylidene oxazepine has been used to synthesize pyrido nih.gov-oxazepine fused spiropyrrolidines. tandfonline.comtandfonline.com These MCR-based methods offer significant advantages in terms of efficiency and access to complex molecular architectures. researchgate.net
Data Tables
Table 1: Examples of Reagents in Pyrido[2,3-e] nih.govoxazepine and Related Syntheses
| Reagent Class | Specific Example | Role in Synthesis | Reference |
| Bifunctional Pyridine Derivative | 1H-pyrido[2,3-d] frontiersin.orgoxazine-2,4-dione | Starting material for cyclocondensation | researchgate.net |
| Bifunctional Phenol | 2-Aminophenol | Reactant in cyclocondensation | researchgate.net |
| Bifunctional Acid | 2-(2-Formylphenoxy)acetic acid | Starting material in Ugi reaction | nih.govfrontiersin.org |
| Amine | 2-Aminobenzamide | Reactant in Ugi reaction | nih.govfrontiersin.org |
| Isocyanide | tert-Butyl isocyanide | Reactant in Ugi reaction | frontiersin.org |
| Azomethine Ylide Precursors | Paraformaldehyde and Sarcosine | Formation of the 1,3-dipole for cycloaddition | tandfonline.comtandfonline.com |
Table 2: Summary of Synthetic Methodologies
| Synthetic Method | Key Features | Product Type | Reference |
| Cyclocondensation | Formation of the oxazepine ring from two components | Pyrido[2,3-e] nih.govdiazepine-2,5-diones (related) | researchgate.net |
| Intramolecular SNA_r Cyclization | Ring closure via nucleophilic attack on the pyridine ring | Benzo[f] nih.govoxazepin-5(2H)-ones (related) | sci-hub.se |
| Ugi Three-Component Reaction | One-pot synthesis using bifunctional starting materials | Oxazepine-quinazolinone bis-heterocycles | nih.govfrontiersin.org |
| 1,3-Dipolar Cycloaddition | Three-component reaction forming a spirocyclic system | Pyrido nih.gov-oxazepine fused spiropyrrolidines | tandfonline.comtandfonline.com |
| Consecutive MCRs | Betti followed by Bargellini reaction | Naphtho[1,2-f] nih.govoxazepines (related) | chemicalpapers.com |
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers efficient pathways to the pyrido[2,3-e] researchgate.netscispace.comoxazepine framework. Palladium-catalyzed reactions, in particular, have been successfully employed. For instance, the intramolecular amidation of N-substituted salicylamides with o-nitrochloro derivatives of pyridine can construct the tricyclic pyrido[2,3-b] researchgate.netscispace.combenzoxazepin-10(11H)-one system. researchgate.net A direct reduction-lactamization of the nitro group using iron powder in acetic acid subsequently affords the target heterocycle in high yields (≥90%). researchgate.net Another approach involves a copper-catalyzed domino sequence, which includes an unexpected Smiles rearrangement, to produce dibenzoxazepinones. researchgate.net
Recent developments have also explored the use of recyclable palladium-complexed dendrimers on SBA-15 for the carbonylative cyclization of 2-iodofluorobenzenes and 2-aminophenols, leading to dibenzoxazepinones. acs.org Furthermore, a transition-metal-free approach for synthesizing indole-fused dibenzo[b,f] researchgate.netscispace.comoxazepines has been developed, relying on a Smiles rearrangement between 2-(1H-indol-2-yl)phenol and 1,2-dihalobenzenes or 2-halonitroarenes. researchgate.net
| Catalyst/Reagent | Reactants | Product | Yield | Reference |
| Pd catalyst | N-substituted salicylamides, o-nitrochloro pyridines | Pyrido[2,3-b] researchgate.netscispace.combenzoxazepin-10(11H)-one | - | researchgate.net |
| Iron powder | N-(o-nitropyridyl)salicylamides | Pyrido[2,3-b] researchgate.netscispace.combenzoxazepin-10(11H)-one | ≥90% | researchgate.net |
| Cu catalyst | - | Dibenzoxazepinones | - | researchgate.net |
| Recyclable Pd-complexed dendrimers | 2-Iodofluorobenzenes, 2-Aminophenols | Dibenzoxazepinones | - | acs.org |
| None (Transition-metal-free) | 2-(1H-indol-2-yl)phenol, 1,2-dihalobenzenes/2-halonitroarenes | Indole-fused dibenzo[b,f] researchgate.netscispace.comoxazepines | Good to excellent | researchgate.net |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including pyrido researchgate.netscispace.comoxazinones. psu.edu This method significantly reduces reaction times compared to conventional heating. For example, the synthesis of substituted pyrido[2,3-b] researchgate.netscispace.comoxazin-2-ones via a Smiles rearrangement can be completed in minutes under microwave irradiation, whereas conventional methods may take several hours. psu.edu
An expeditious route to fused triazolo-pyrido benzoxazepines has been developed using microwave-mediated cyclization chemistry. scispace.comresearchgate.net This process involves the coupling of a core chloroimine with various hydrazides, producing 1,2,4-triazolo-pyrido[2,3-b] researchgate.netacs.orgbenzoxazepines. scispace.comresearchgate.net The synthesis of dibenz[b,f] researchgate.netscispace.comoxazepin-11(10H)-ones and their carboxamide derivatives has also been achieved through a microwave-assisted one-pot four-component Ugi reaction followed by intramolecular O-arylation. researchgate.net
| Reaction Type | Reactants | Product | Key Advantages | Reference |
| Smiles Rearrangement | Substituted 2-chloropyridols, N-substituted 2-chloroacetamide | Substituted pyrido[2,3-b] researchgate.netscispace.comoxazin-2-ones | Reduced reaction time (minutes vs. hours) | psu.edu |
| Pellizzari-type Cyclization | Core chloroimine, Substituted aryl hydrazides | 1,2,4-Triazolo-pyrido[2,3-b] researchgate.netacs.orgbenzoxazepines | Expeditious route | scispace.comresearchgate.net |
| Ugi-4CR/Intramolecular O-arylation | - | Dibenz[b,f] researchgate.netscispace.comoxazepin-11(10H)-ones and carboxamides | One-pot synthesis | researchgate.net |
Continuous Flow Chemistry in Pyrido[2,3-e]researchgate.netscispace.comoxazepine Production
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and simplified scalability. mdpi.comamericanpharmaceuticalreview.com This technology has been successfully applied to the synthesis of heterocyclic compounds.
A notable example is the development of a flow-based Pellizzari reaction for producing substituted triazolo-pyrido fused benzoxazepines. scispace.com In this process, a solution of a chloroimine and a hydrazide in n-butanol is passed through a heated reactor, yielding the desired product with a short residence time. scispace.com This method provides an efficient and effective route to these complex molecules. scispace.com While direct application to Pyrido[2,3-e] researchgate.netscispace.comoxazepine is not explicitly detailed in the provided sources, the principles of flow chemistry for related fused heterocycles demonstrate its potential for producing this specific scaffold. scispace.commdpi.comamericanpharmaceuticalreview.comgoogle.com
| Reaction | Reactants | Conditions | Residence Time | Reference |
| Pellizzari Reaction | Chloroimine, Hydrazide | n-BuOH, Heated reactor | Short | scispace.com |
1,3-Dipolar Cycloaddition Strategies
The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered rings and has been utilized in the synthesis of complex heterocyclic systems containing the pyrido researchgate.netscispace.comoxazepine moiety. tandfonline.comtandfonline.com One strategy involves the one-pot, three-component reaction of an azomethine ylide with a dipolarophile. tandfonline.comtandfonline.com
Specifically, novel pyrido researchgate.netscispace.comoxazepine fused spiropyrrolidines have been synthesized through the 1,3-dipolar cycloaddition of an azomethine ylide, generated in situ from paraformaldehyde and sarcosine, with (E)-4-benzylidene-hexahydro-1H-pyrido[2,1-c] researchgate.netscispace.comoxazepine-3(7H)-one as the dipolarophile. tandfonline.comtandfonline.com This reaction proceeds in good yields and the effect of the solvent on the cycloaddition has been studied. tandfonline.comtandfonline.com The dipolarophile itself is derived from Baylis-Hillman adducts. tandfonline.comresearchgate.net This approach provides access to hitherto unknown pyrido researchgate.netscispace.comoxazepine fused spiropyrrolidines. tandfonline.com
| Dipole | Dipolarophile | Product | Key Features | Reference |
| Azomethine ylide (from paraformaldehyde and sarcosine) | (E)-4-benzylidene-hexahydro-1H-pyrido[2,1-c] researchgate.netscispace.comoxazepine-3(7H)-one | Pyrido researchgate.netscispace.comoxazepine fused spiropyrrolidines | One-pot, three-component reaction | tandfonline.comtandfonline.com |
Derivatization and Functionalization Strategies
Once the core pyrido[2,3-e] researchgate.netscispace.comoxazepine structure is formed, further modifications can be introduced to explore its chemical space and modulate its properties.
Introduction of Substituents via Nucleophilic Reactions
The pyrido[2,3-e] researchgate.netscispace.comoxazepine scaffold can be functionalized through nucleophilic substitution reactions. The reactivity of the pyridine ring within the fused system allows for the introduction of various substituents. The dearomatization of the pyridine ring through nucleophilic addition can lead to 1,2- or 1,4-functionalized products. nih.govacs.org The nitrogen atom of the pyridine ring can also be targeted by nucleophiles to form a variety of dipoles, which can then participate in further reactions. nih.govacs.org
For instance, attempts to convert a trans alcohol to an epimeric azido (B1232118) compound using sodium azide (B81097) in a related dibenzo[b,f] researchgate.netscispace.comoxazepine system resulted in a rearrangement to a novel ring system, highlighting the potential for complex transformations. rsc.org In another example, annelation reactions of highly fluorinated pyridine derivatives with N,O-difunctional nucleophiles, such as N-methyl ethanolamine, have been used to synthesize pyrido[3,2-b] researchgate.netscispace.comoxazine and pyrido[2,3-b] researchgate.netscispace.combenzoxazine systems. worktribe.com The more nucleophilic nitrogen atom of the difunctional nucleophile initially attacks the 2-position of the pyridine ring, followed by ring closure. worktribe.com
| Reactant | Nucleophile | Product | Observation | Reference |
| trans-alcohol | Sodium azide | Rearranged pyrrolo[1,2-d]dibenzo[b,g] researchgate.netscispace.comoxazocine | Unexpected rearrangement | rsc.org |
| Tetrafluoropyridine derivatives | N-methyl ethanolamine | Pyrido[3,2-b] researchgate.netscispace.comoxazine/Pyrido[2,3-b] researchgate.netscispace.combenzoxazine | Regioselective annelation | worktribe.com |
Oxidation and Reduction Transformations within the Pyrido[2,3-e]researchgate.netscispace.comoxazepine System
Oxidation and reduction reactions provide a means to modify the oxidation state of the pyrido[2,3-e] researchgate.netscispace.comoxazepine system, leading to a wider range of derivatives. For example, the reduction of a ketone to cis-amines has been achieved in a related pyrido[1,2-d]dibenzo[b,f] researchgate.netscispace.comoxazepine system by reducing the corresponding oxime. rsc.org
Hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX), are effective oxidants. mdpi.com IBX has been used for the oxidation of a cyclic enamine intermediate in the synthesis of pyrrole-3-carboxaldehydes. mdpi.com While not directly on the pyrido[2,3-e] researchgate.netscispace.comoxazepine core, this demonstrates the potential of such reagents for oxidizing susceptible moieties within the heterocyclic system. mdpi.com
| Reaction Type | Reactant | Reagent | Product | Reference |
| Reduction | Ketone (as oxime) | - | cis-amines | rsc.org |
| Oxidation | Cyclic enamine | IBX | Pyrrole-3-carboxaldehyde | mdpi.com |
Chemical Reactivity and Transformations of Pyrido 2,3 E 1 2 Oxazepine
Reactivity at the Pyrido Moiety
The pyridine (B92270) ring in pyrido[2,3-e] Current time information in Bangalore, IN.smolecule.comoxazepine is an electron-deficient aromatic system, which influences its reactivity towards various reagents.
Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. Substitution, when it occurs, is typically directed to the 3- and 5-positions relative to the nitrogen atom. The specific substitution pattern on the pyrido[2,3-e] Current time information in Bangalore, IN.smolecule.comoxazepine system would be further influenced by the position of the fusion to the oxazepine ring and any existing substituents.
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. Halogenated derivatives of pyrido[2,3-e] Current time information in Bangalore, IN.smolecule.comoxazepine at these positions can readily undergo displacement by various nucleophiles.
Reactivity at the Oxazepine Ring System
The seven-membered oxazepine ring possesses unique conformational flexibility and reactivity, primarily centered around the nitrogen and oxygen heteroatoms and the lactam or amide functionality often present in its derivatives.
N-Alkylation and N-Arylation: The nitrogen atom in the oxazepine ring can act as a nucleophile, participating in alkylation and arylation reactions. These reactions are crucial for introducing diverse substituents and modifying the pharmacological properties of the molecule.
Ring Opening and Rearrangement: The oxazepine ring can undergo ring-opening reactions under certain conditions, such as acidic or basic hydrolysis of the amide bond in oxazepinone derivatives. Rearrangement reactions are also possible, leading to the formation of different heterocyclic systems. For instance, acid-induced ring closure of related chroman-4-one derivatives can lead to ring expansion and the formation of benzoxazepine systems. tandfonline.com
Cycloaddition Reactions: The double bonds within the pyrido[2,3-e] Current time information in Bangalore, IN.smolecule.comoxazepine system can potentially participate in cycloaddition reactions. For example, 1,3-dipolar cycloaddition reactions of azomethine ylides with related pyrido Current time information in Bangalore, IN.smolecule.com-oxazepine derivatives have been used to construct novel spiropyrrolidine-fused systems. tandfonline.comtandfonline.com
Specific Reaction Mechanisms and Intermediates
The synthesis of pyrido[2,3-e] Current time information in Bangalore, IN.smolecule.comoxazepine and its derivatives often involves multi-step reaction sequences with distinct mechanisms and intermediates.
Condensation Reactions: The formation of the oxazepine ring frequently involves condensation reactions. For example, the reaction of an α,β-unsaturated ketone with o-aminophenol can lead to the formation of a benzo[b] Current time information in Bangalore, IN.smolecule.comoxazepine ring system. arkat-usa.org Similarly, the condensation of α-amino acid methyl ester derivatives with 1H-pyrido[2,3-d] Current time information in Bangalore, IN.acs.orgoxazine-2,4-dione is a reported method for synthesizing pyrido[2,3-e] Current time information in Bangalore, IN.smolecule.comdiazepine-2,5-diones, a related class of compounds. researchgate.net
Ugi Multicomponent Reaction: Isocyanide-based multicomponent reactions, such as the Ugi reaction, have been employed to synthesize complex heterocyclic scaffolds containing an oxazepine ring. frontiersin.org In a relevant example, the reaction between 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and an isocyanide proceeds through an initial iminium intermediate, followed by nucleophilic attack of the isocyanide and subsequent intramolecular cyclization to yield an oxazepine-quinazolinone derivative. frontiersin.org The proposed mechanism involves the formation of a nitrilium ion intermediate which then undergoes Mumm rearrangement. frontiersin.org
Palladium-Catalyzed Carbonylation Reactions
Palladium-catalyzed carbonylation reactions are powerful tools for the synthesis of carbonyl-containing compounds, including heterocyclic systems like pyrido[2,3-e] Current time information in Bangalore, IN.smolecule.comoxazepinones. rsc.org
These reactions typically involve the oxidative addition of a palladium(0) catalyst to an aryl or vinyl halide, followed by the insertion of carbon monoxide into the palladium-carbon bond to form an acyl-palladium complex. Subsequent reaction with a nucleophile, such as an amine or alcohol, regenerates the palladium(0) catalyst and yields the carbonylated product.
A base-regulated, one-pot protocol for the synthesis of pyridobenzoxazepinones has been developed, which involves an aromatic nucleophilic substitution (SNAr) followed by aminocarbonylation. rsc.org Mechanistic studies suggest that O-arylation precedes the aminocarbonylation step. rsc.org This methodology has been successfully applied to prepare various pyridobenzoxazepinones and pyridobenzoxazines in moderate to good yields. rsc.org
Intramolecular palladium-catalyzed carbonylation reactions have also been utilized to construct seven- and eight-membered fused heterocycles containing oxygen, nitrogen, or sulfur. acs.org Furthermore, palladium-catalyzed enantioselective cascade reactions involving carbopalladation and carbonylation have been developed for the synthesis of atropisomeric dibenzo[b,d]azepin-6-ones. bohrium.com
The table below summarizes some examples of palladium-catalyzed carbonylation reactions used in the synthesis of related heterocyclic systems.
| Reactants | Catalyst/Reagents | Product | Yield (%) | Reference |
| 3-bromo-2-chloropyridine, 2-aminophenol | Pd(OAc)₂, BuPAd₂, Na₂CO₃, CO | Pyridobenzoxazepinone derivative | Moderate to good | rsc.org |
| 1-bromo-2-fluoro-4-methyl-5-nitrobenzene, 2-aminophenol | Pd(OAc)₂, BuPAd₂, Cs₂CO₃ | Pyridobenzoxazinone derivative | Not specified | rsc.org |
| ortho-phenylene dihalides, aminoethanols | Palladium catalyst, CO | Benzoxazepine precursor (amide alcohol) | Good | mdpi.com |
| N-(2'-iodo-[1,1'-biphenyl]-2-yl)-N-methylacrylamide, anilines | Pd₂(dba)₃, PPh₃, Cs₂CO₃, CO | Dibenzo[b,d]azepin-6-one derivative | Good | bohrium.com |
Advanced Spectroscopic and Structural Characterization of Pyrido 2,3 E 1 2 Oxazepine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of pyrido[2,3-e]oxazepine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework.
In the ¹H NMR spectra of novel synthesized pyrido[2,3-e]oxazepin-5-ones, specific proton signals are observed that confirm the formation of the heterocyclic ring system. For instance, the methylene (B1212753) protons of the oxazepine ring typically appear as a singlet, while the aromatic protons of the pyridine (B92270) and benzene (B151609) rings exhibit characteristic multiplets at distinct chemical shifts. The exact positions of these signals are influenced by the nature and position of various substituents on the aromatic rings.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of pyrido[2,3-e]oxazepine derivatives and for gaining insights into their structural features through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which in turn allows for the determination of the elemental composition of the parent molecule and its fragments.
The mass spectra of these compounds typically show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular weight of the synthesized compound. The fragmentation patterns observed in the mass spectrum are often characteristic of the pyrido[2,3-e]oxazepine core and can be used to deduce the location of substituents. Common fragmentation pathways may involve the cleavage of the oxazepine ring or the loss of substituents from the aromatic portions of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in pyrido[2,3-e]oxazepine derivatives. The IR spectrum provides a vibrational fingerprint of the molecule, with specific absorption bands corresponding to different types of chemical bonds.
A characteristic feature in the IR spectra of pyrido[2,3-e]oxazepin-5-ones is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the range of 1680-1720 cm⁻¹. The presence of aromatic C-H and C=C stretching vibrations, as well as C-O-C stretching bands, further confirms the integrity of the heterocyclic structure. The positions of these bands can be influenced by the electronic effects of substituents on the aromatic rings.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography stands as the definitive method for determining the absolute configuration and the precise three-dimensional arrangement of atoms in the solid state for pyrido[2,3-e]oxazepine derivatives. This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and torsional angles.
Single-crystal X-ray diffraction studies have been successfully employed to resolve the structures of several pyrido[2,3-e]oxazepine derivatives. These analyses have confirmed the non-planar conformation of the seven-membered oxazepine ring and have provided detailed information about the orientation of substituents. Furthermore, X-ray crystallography reveals the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of these compounds.
Elemental Analysis and Purity Assessment Techniques
Elemental analysis is a fundamental technique used to determine the elemental composition of a synthesized compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and the correct elemental composition of the pyrido[2,3-e]oxazepine derivative.
Theoretical and Computational Investigations of Pyrido 2,3 E 1 2 Oxazepine
Density Functional Theory (DFT) Studies.semanticscholar.orgfrontiersin.org
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules like pyrido[2,3-e] uni-muenchen.deresearchgate.netoxazepine and its derivatives. semanticscholar.org DFT calculations, often using functionals like B3LYP, allow for the accurate prediction of various molecular properties. semanticscholar.orgmdpi.com
Computational methods, particularly DFT, are instrumental in exploring the energetics of different conformations and potential reaction pathways for the synthesis and transformation of pyrido[2,3-e] uni-muenchen.deresearchgate.netoxazepine derivatives. semanticscholar.orgnumberanalytics.com By calculating the energies of reactants, products, transition states, and intermediates, researchers can elucidate reaction mechanisms. numberanalytics.comglowscotland.org.uk For instance, understanding the cyclization process to form the 1,4-oxazepine (B8637140) ring can be aided by mapping the minimum energy path (MEP). numberanalytics.com These calculations help in optimizing reaction conditions to favor the desired products. acs.org
The electronic characteristics of pyrido[2,3-e] uni-muenchen.deresearchgate.netoxazepine derivatives are crucial for understanding their reactivity and potential applications. semanticscholar.org Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights into the molecule's ability to donate or accept electrons. wikipedia.org The HOMO-LUMO energy gap is a significant parameter, indicating the molecule's chemical stability and reactivity. malayajournal.org A smaller gap generally suggests higher reactivity. rjb.ro
Table 1: Representative Frontier Molecular Orbital Energies (Note: The following data is illustrative and based on general findings for similar heterocyclic systems. Actual values for specific pyrido[2,3-e] uni-muenchen.deresearchgate.netoxazepine derivatives would require specific calculations.)
| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Unsubstituted Core | -6.5 | -1.8 | 4.7 |
| Electron-Donating Group Substituted | -6.1 | -1.5 | 4.6 |
| Electron-Withdrawing Group Substituted | -6.9 | -2.2 | 4.7 |
DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data for structure verification. schrodinger.com
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nmrdb.orgfaccts.de These predictions are valuable for assigning experimental signals and confirming the molecular structure. drugbank.com
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. organicchemistrydata.org This information helps in the interpretation of experimental FT-IR spectra, allowing for the identification of characteristic functional groups and vibrational modes.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction.frontiersin.org
Molecular Electrostatic Potential (MEP) maps are powerful visual tools for predicting the reactive sites of a molecule. uni-muenchen.deresearchgate.net The MEP surface illustrates the charge distribution and allows for the identification of regions susceptible to electrophilic or nucleophilic attack. malayajournal.org In an MEP map, regions of negative potential (typically colored red) indicate areas rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. malayajournal.orgresearchgate.net For pyrido[2,3-e] uni-muenchen.deresearchgate.netoxazepine, the MEP can highlight the reactivity of the nitrogen and oxygen atoms in the heterocyclic rings. ajchem-a.com
Computational Studies on Nonlinear Optical (NLO) Properties.frontiersin.org
Certain organic molecules with extended π-conjugation can exhibit significant nonlinear optical (NLO) properties, making them suitable for applications in optoelectronics and photonics. frontiersin.orgresearchgate.net Computational studies, often employing DFT, can predict the NLO properties of pyrido[2,3-e] uni-muenchen.deresearchgate.netoxazepine derivatives by calculating parameters such as polarizability and hyperpolarizability. analis.com.mysmu.ca The presence of electron-donating and electron-withdrawing groups can enhance these properties by facilitating intramolecular charge transfer. iaea.org Theoretical investigations have shown that some oxazepine derivatives possess NLO properties significantly higher than standard materials like urea. researchgate.net
Table 2: Calculated Nonlinear Optical Properties (Note: The following data is illustrative and based on general findings for similar heterocyclic systems. Actual values for specific pyrido[2,3-e] uni-muenchen.deresearchgate.netoxazepine derivatives would require specific calculations.)
| Compound Derivative | Dipole Moment (Debye) | Average Polarizability (α) (a.u.) | First Hyperpolarizability (β) (esu) |
| Unsubstituted Core | 2.5 | 150 | 5 x 10⁻³⁰ |
| Donor-Acceptor Substituted | 5.8 | 220 | 50 x 10⁻³⁰ |
Ligand-Receptor Modeling and Molecular Docking Simulations.malayajournal.org
Given the pharmacological interest in oxazepine-containing compounds, molecular docking simulations are employed to investigate their potential interactions with biological targets such as enzymes and receptors. japsonline.comekb.eg These computational techniques predict the preferred binding orientation and affinity of a ligand (the pyrido[2,3-e] uni-muenchen.deresearchgate.netoxazepine derivative) within the active site of a protein. nih.govnih.gov By analyzing the binding modes and interactions, such as hydrogen bonds and hydrophobic contacts, researchers can gain insights into the structure-activity relationships and guide the design of more potent and selective inhibitors. mdpi.com For instance, docking studies have been used to explore the binding of similar heterocyclic compounds to targets like cyclin-dependent kinases (CDKs). japsonline.com
In Silico Approaches to Structure-Based Drug Design (SBDD) and Scaffold-Hopping
The exploration of novel therapeutic agents often leverages computational methodologies to accelerate the discovery and optimization process. For heterocyclic systems like Pyrido[2,3-e] nih.govamazonaws.comoxazepine, in silico techniques such as structure-based drug design (SBDD) and scaffold-hopping are instrumental in identifying and refining potential drug candidates.
Structure-based drug design relies on the three-dimensional structural information of the target protein to design ligands that can bind with high affinity and selectivity. frontiersin.org This process typically involves molecular docking, molecular dynamics simulations, and the prediction of binding affinities to guide the synthesis of more potent and specific inhibitors.
Scaffold-hopping is a computational strategy employed to discover structurally novel compounds that retain the biological activity of a known active molecule. nih.gov This technique is particularly valuable for generating new intellectual property, improving pharmacokinetic properties, or overcoming synthetic challenges associated with the original scaffold. niper.gov.in
Detailed Research Findings
While specific SBDD and scaffold-hopping studies exclusively centered on the Pyrido[2,3-e] nih.govamazonaws.comoxazepine core are not extensively documented in publicly available literature, the principles can be illustrated through research on closely related scaffolds. For instance, a study on 10H-Benzo[b]pyrido[2,3-e] nih.govamazonaws.comoxazine derivatives as AXL inhibitors successfully employed SBDD to enhance potency and selectivity. nih.gov In that research, conformational restriction of a known inhibitor led to the discovery of a novel, potent, and orally bioavailable AXL inhibitor. nih.gov The process involved a systematic exploration of the structure-activity relationship (SAR), guided by the co-crystal structure of the target kinase. nih.gov
The general approach to SBDD for a scaffold like Pyrido[2,3-e] nih.govamazonaws.comoxazepine would involve the following steps, as summarized in the table below.
Table 1: Generalized Workflow for Structure-Based Drug Design
| Step | Description | Computational Tools Often Employed |
|---|---|---|
| 1. Target Identification & Preparation | Identification of a relevant biological target (e.g., a kinase, receptor) and preparation of its 3D structure for computational analysis. | Protein Data Bank (PDB), Discovery Studio, Maestro |
| 2. Binding Site Analysis | Characterization of the active site or allosteric pockets to identify key interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic pockets). | GRID, SiteMap, Pocket-Finder |
| 3. Virtual Screening / Docking | Docking of a library of compounds, including Pyrido[2,3-e] nih.govamazonaws.comoxazepine derivatives, into the target's binding site to predict binding conformations and affinities. | AutoDock, Glide, GOLD |
| 4. Hit Identification & Prioritization | Selection of promising candidates ("hits") based on scoring functions, binding poses, and predicted interactions with key residues. | Docking scores, MM/GBSA, visual inspection |
| 5. Lead Optimization | Iterative modification of the hit compound's structure to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties, guided by further docking and simulation. | Molecular Dynamics (AMBER, GROMACS), FEP, QSAR |
Scaffold-hopping can be a powerful tool to move from an existing chemical series to the Pyrido[2,3-e] nih.govamazonaws.comoxazepine core or vice-versa. This strategy is classified into several types, depending on the degree of structural alteration between the original and the new scaffold. nih.gov
Table 2: Classification of Scaffold-Hopping Strategies
| Type of Hop | Description | Example |
|---|---|---|
| 1° Hop: Heterocycle Replacements | Minor modifications such as replacing or swapping carbon and heteroatoms in a ring system. nih.gov | Swapping a carbon for a nitrogen atom in a fused ring system. nih.gov |
| 2° Hop: Ring Opening or Closure | More significant changes involving the opening of an existing ring or the formation of a new one. nih.gov | Not specified for this scaffold. |
| 3° Hop: Peptidomimetics | Replacement of peptide backbones with non-peptidic moieties to improve drug-like properties. nih.gov | Not specified for this scaffold. |
The application of these computational strategies enables the rational design of novel compounds based on the Pyrido[2,3-e] nih.govamazonaws.comoxazepine scaffold for various therapeutic targets. For example, by identifying the key pharmacophoric features of a known kinase inhibitor, scaffold-hopping algorithms could be used to design Pyrido[2,3-e] nih.govamazonaws.comoxazepine derivatives that mimic these features while possessing a distinct chemical structure. Subsequently, SBDD could be used to refine the interactions of these new derivatives within the kinase's active site to optimize their inhibitory activity.
Biological Activity: Mechanisms of Action and Molecular Targets of Pyrido 2,3 E 1 2 Oxazepine Derivatives
Mechanisms of Enzyme Inhibition
Pyrido[2,3-e] smolecule.comnih.govoxazepine derivatives have been identified as inhibitors of several classes of enzymes, including kinases, proteases, reverse transcriptases, and squalene (B77637) synthase.
AXL Kinase Inhibition and Signaling Pathway Modulation
The receptor tyrosine kinase AXL is a critical player in cancer progression, involved in cell survival, metastasis, and the development of drug resistance. nih.govresearchgate.net Its overexpression is linked to a poor prognosis in various cancers. researchgate.net The GAS6/AXL signaling pathway, in particular, is a key mediator of these oncogenic processes. researchgate.netfrontiersin.org
A notable derivative, 10H-benzo[b]pyrido[2,3-e] smolecule.comnih.govoxazine 16j , has been identified as a potent and orally bioavailable AXL inhibitor. nih.govresearchgate.net This compound acts as a type II inhibitor, demonstrating approximately 15-fold selectivity for AXL over the closely related c-Met kinase. nih.govresearchgate.net By binding to AXL, it effectively blocks cellular AXL signaling. nih.govresearchgate.net This inhibition leads to several downstream effects, including the suppression of AXL-mediated cell proliferation and the impairment of cell migration and invasion stimulated by the AXL ligand, growth arrest-specific protein 6 (Gas6). nih.govresearchgate.net The activation of the AXL receptor by its ligand GAS6 triggers a cascade of intracellular signaling pathways, including PI3K/AKT/mTOR, MAPK, and JAK/STAT, which are crucial for cell proliferation and survival. nih.gov By inhibiting AXL, these pathways are downregulated, contributing to the anti-tumor effects. nih.gov
Table 1: AXL Kinase Inhibition by a Pyrido[2,3-e] smolecule.comnih.govoxazepine Derivative
| Compound | Target | Activity | Downstream Effects | Reference |
|---|---|---|---|---|
| 10H-benzo[b]pyrido[2,3-e] smolecule.comnih.govoxazepine 16j | AXL Kinase | Potent, selective type II inhibitor | Blocks AXL signaling, inhibits cell proliferation, impairs migration and invasion | nih.govresearchgate.net |
Squalene Synthase Inhibition
Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway. nih.govfrontiersin.org Its inhibition is an attractive strategy for lowering cholesterol levels. nih.gov Derivatives based on a pyrrolobenzoxazepine template have been developed as potent squalene synthase inhibitors. nih.gov The design of these inhibitors was guided by the need for a more stable scaffold than earlier generations of inhibitors. nih.gov This led to the identification of highly potent compounds that demonstrated significant plasma lipid-lowering effects. nih.gov The 1,4-oxazepine (B8637140) structural motif, in general, has been recognized for its potential as squalene synthase inhibitors. mdpi.comsemanticscholar.org
Receptor Binding and Modulation
In addition to enzyme inhibition, pyrido[2,3-e] smolecule.comnih.govoxazepine derivatives have been shown to bind to and modulate the activity of various cellular receptors.
Adenosine (B11128) Receptor Antagonism (e.g., A3 Receptor)
The A3 adenosine receptor (A3AR) is a G protein-coupled receptor that is overexpressed in inflammatory and cancer cells, making it a therapeutic target. unife.itnih.gov Derivatives of 1H,3H-pyrido[2,1-f]purine-2,4-dione have been developed as potent and selective antagonists of the human A3 adenosine receptor. nih.gov One such compound, 3-cyclopropylmethyl-8-methoxy-1-(4-methylbenzyl)-1H,3H-pyrido[2,1-f]purine-2,4-dione (10) , exhibits a high affinity for the hA3 receptor with a Ki value of 2.24 nM and shows no significant affinity for A1, A2A, or A2B receptors. nih.gov This highlights the potential for developing highly selective A3AR antagonists based on this scaffold. Molecular modeling studies have provided insights into the binding mode of these antagonists within the receptor's binding cavity. nih.gov
Table 2: Adenosine A3 Receptor Antagonism by a Pyrido-purinedione Derivative
| Compound | Target | Affinity (Ki) | Selectivity | Reference |
|---|---|---|---|---|
| 3-cyclopropylmethyl-8-methoxy-1-(4-methylbenzyl)-1H,3H-pyrido[2,1-f]purine-2,4-dione (10) | Human A3 Adenosine Receptor | 2.24 nM | High selectivity over A1, A2A, and A2B receptors | nih.gov |
Progesterone (B1679170) Receptor Agonism
The progesterone receptor is an intracellular receptor that plays a crucial role in reproductive health and is a target for contraception and hormone replacement therapy. google.com A class of compounds based on the 2,3,4,14b-tetrahydro-1H-dibenzo[b,f]pyrido[1,2-d] smolecule.comnih.govoxazepine structure has been developed as progesterone receptor agonists. scispace.comnih.gov These non-steroidal modulators have shown potent agonistic activity, with some compounds demonstrating affinities in the nanomolar range (up to 1 nM). scispace.comnih.gov Structure-activity relationship (SAR) studies have revealed that substitutions at positions 1, 6, and 7 of the tetracyclic system are critical for high-affinity binding to the progesterone receptor. nih.gov Furthermore, (cis)-8-fluorodibenzo[b,f]pyrido[1,2-d]oxazepine-1-amine derivatives have been identified as high-affinity progesterone agonists with strong in vivo progestagenic effects. google.com
Interaction with Serotonin (B10506) (5-HT) and Dopamine (B1211576) Receptors
Derivatives of the structurally related pyridobenzoxazepine scaffold have been investigated for their affinity to serotonin and dopamine receptors, which are key targets in the treatment of various central nervous system disorders.
Research on a series of new pyridobenzoxazepine derivatives, specifically those derived from 5-(4-methylpiperazin-1-yl)-8-chloro-pyrido[2,3-b] researchgate.netacs.orgbenzoxazepine, has demonstrated their interaction with both dopamine and serotonin receptors. researchgate.netacs.org These compounds were evaluated for their binding affinity at dopamine D2L and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors. acs.org
In one study, two compounds from this series, designated as compounds 2 and 5, exhibited a promising in vitro binding profile. researchgate.net Subsequent in vivo studies in rats showed that repeated treatment with compound 2 led to a significant increase in D1 and D4 receptor density in the nucleus accumbens and caudate putamen, and D2 receptors in the medial prefrontal cortex and hippocampus. researchgate.netacs.org Furthermore, compound 2 increased 5-HT1A receptor levels and decreased 5-HT2A receptor levels in the cerebral cortex. researchgate.netacs.org Compound 5 also modulated dopamine receptor density, significantly increasing D2 and D4 receptors in the nucleus accumbens. researchgate.netacs.org
Another study on 8-chloro-6-(4-methylpiperazin-1-yl)-pyrido[2,3-b] researchgate.netresearchgate.netbenzoxazepine measured its affinity for D1, D2, and 5-HT2 receptors, noting a general decrease in affinity compared to reference dibenzazepine (B1670418) compounds. researchgate.net
The data from these related pyridobenzoxazepine derivatives suggest that compounds based on the pyrido-oxazepine framework can interact with key monoamine receptors, indicating a potential for development as antipsychotic or other CNS-active agents.
Table 1: Receptor Binding Affinities of Selected Pyridobenzoxazepine Derivatives No specific Ki or IC50 values were provided in the source material for a detailed interactive table.
| Compound/Class | Receptor Subtype | Observed Effect | Source |
| Pyrido[2,3-b] researchgate.netacs.orgbenzoxazepine derivatives | D1, D2, D4 | Increased receptor density after repeated treatment | researchgate.netacs.org |
| Pyrido[2,3-b] researchgate.netacs.orgbenzoxazepine derivatives | 5-HT1A, 5-HT2A | Increased 5-HT1A and decreased 5-HT2A receptor density | researchgate.netacs.org |
| 8-chloro-6-(4-methylpiperazin-1-yl)-pyrido[2,3-b] researchgate.netresearchgate.netbenzoxazepine | D1, D2, 5-HT2 | Decreased affinity compared to dibenzazepine references | researchgate.net |
Cholinergic Receptor Affinities
The cholinergic system, particularly muscarinic acetylcholine (B1216132) receptors, is another important target for therapeutic intervention, especially in the context of cognitive function. researchgate.netnih.gov Research on pyrido[2,3-b] researchgate.netresearchgate.netbenzoxazepine derivatives has included the assessment of their affinities for muscarinic (M) cholinergic receptors. researchgate.net
One study reported that the affinities for cholinergic (M) receptors were measured for a series of these compounds. researchgate.net It was noted that, in comparison to dibenzazepine reference compounds, a significant decrease in affinity was observed. researchgate.net However, specific quantitative data on the binding affinities (such as Ki or IC50 values) for different muscarinic receptor subtypes were not detailed in the available literature, precluding a more in-depth analysis of their potential as selective cholinergic agents. The observation of some level of interaction, albeit reduced, suggests that the pyrido-oxazepine scaffold could be chemically modified to enhance affinity and selectivity for specific muscarinic receptor subtypes.
Disruption of Protein-Protein Interactions (PPIs)
A novel and promising area of therapeutic intervention is the disruption of protein-protein interactions (PPIs) that are critical for the pathogenesis of various diseases.
Targeting PEX14-PEX5 Protein-Protein Interface
The interaction between the peroxisomal proteins PEX14 and PEX5 is essential for the import of proteins into glycosomes, which are organelles vital for the survival of Trypanosoma parasites, the causative agents of diseases like African sleeping sickness. worktribe.comtum.de The disruption of this PEX14-PEX5 PPI is a validated strategy for the development of new trypanocidal agents. worktribe.com
While direct studies on "Pyrido[2,3-e] researchgate.netresearchgate.netoxazepine" as a PEX14-PEX5 inhibitor are not available, research on structurally related scaffolds has demonstrated the potential of the oxazepine core in this context. A high-throughput screening campaign identified a dibenzo[b,f] researchgate.netresearchgate.netthiazepin-11(10H)-one hit compound. worktribe.com Through a bioisosteric replacement approach, the metabolically unstable sulfur atom was replaced with oxygen, leading to the development of a novel dibenzo[b,f] researchgate.netresearchgate.netoxazepin-11(10H)-one scaffold for small molecule inhibitors of the PEX5-PEX14 PPI. worktribe.com
Furthermore, a computer-aided drug design approach, utilizing a scaffold-hopping strategy from a known pyrazolo[4,3-c]pyridine inhibitor, led to the identification of a new class of compounds based on a 2,3,4,5-tetrahydrobenzo[f] researchgate.netresearchgate.netoxazepine core. tum.de These compounds were found to have trypanocidal activity, and NMR studies confirmed their binding to PEX14, leading to the disruption of the PEX14-PEX5 interaction. tum.de
These findings suggest that the broader class of researchgate.netresearchgate.netoxazepine-fused ring systems, including potentially the pyrido[2,3-e] researchgate.netresearchgate.netoxazepine scaffold, could serve as a template for the rational design of inhibitors targeting the PEX14-PEX5 protein-protein interface.
Table 2: Activity of Structurally Related Oxazepine Derivatives as PEX14-PEX5 PPI Inhibitors Specific IC50 or binding affinity values for a range of compounds were not available in the provided search results to create a detailed interactive table.
| Scaffold | Target | Mechanism of Action | Therapeutic Potential | Source |
| Dibenzo[b,f] researchgate.netresearchgate.netoxazepin-11(10H)-one | PEX14-PEX5 PPI | Inhibition of glycosomal protein import | Trypanocidal | worktribe.com |
| 2,3,4,5-Tetrahydrobenzo[f] researchgate.netresearchgate.netoxazepine | PEX14-PEX5 PPI | Disruption of PEX14-PEX5 interaction | Trypanocidal | tum.de |
Structure Activity Relationship Sar Studies of Pyrido 2,3 E 1 2 Oxazepine Derivatives
Impact of Substituent Modifications on Biological Potency and Selectivity
Systematic modifications of the pyrido[2,3-e]oxazepine core have provided significant insights into the structural requirements for potent and selective biological activity. Research has primarily focused on the impact of substituents at various positions of the tricyclic system.
One area of focus has been the development of antagonists for the P2Y12 receptor, a key target for antiplatelet therapies. Studies have shown that the introduction of a carboxylic acid group, or a bioisostere, is often crucial for activity. For instance, the strategic placement of a carboxylic acid-containing side chain at the N-7 position of the pyridooxazepine core has been a successful strategy. The nature of the linker between the nitrogen atom and the acidic group, as well as the substituents on the phenyl ring, profoundly impacts potency.
In a series of pyrido[2,3-e]oxazepine-based P2Y12 antagonists, researchers investigated the replacement of a phenyl ring with various heterocycles. This modification aimed to improve properties such as aqueous solubility while maintaining high potency. The findings indicated that while some heterocyclic replacements were well-tolerated, others led to a significant loss of activity, highlighting the sensitive nature of this region of the molecule for receptor interaction.
The table below summarizes the impact of key substituent modifications on the potency of pyrido[2,3-e]oxazepine derivatives as P2Y12 antagonists.
| Position of Modification | Type of Substituent | Impact on Potency |
| N-7 Side Chain | Carboxylic acid or bioisostere | Generally essential for high potency |
| N-7 Side Chain | Linker length and rigidity | Modulates affinity and selectivity |
| Aromatic Ring | Phenyl vs. Heterocycle | Can be modified to improve physicochemical properties, but often with a trade-off in potency |
| C-2 Position | Alkyl or substituted aryl groups | Influences molecular conformation and receptor binding |
Stereochemical Influence on Receptor Binding and Activity
Stereochemistry is a critical determinant of biological activity for many chiral compounds, and pyrido[2,3-e]oxazepine derivatives are no exception. The tricyclic core of these molecules can possess stereogenic centers, leading to the existence of enantiomers or diastereomers. The spatial arrangement of substituents in these stereoisomers can lead to significant differences in their ability to bind to a biological target.
For pyrido[2,3-e]oxazepine-based compounds that are active as receptor antagonists, it is common for one enantiomer to exhibit significantly higher potency than the other. This enantioselectivity is a strong indicator of a specific, high-affinity interaction with the binding site of the receptor. The more potent enantiomer is often referred to as the "eutomer," while the less active one is the "distomer."
The differential activity arises from the three-dimensional structure of the binding pocket, which is itself chiral, being composed of L-amino acids. The precise fit of the ligand into this pocket, involving specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions, is highly dependent on the stereochemistry of the ligand. A subtle change in the orientation of a key functional group can disrupt these critical interactions, leading to a dramatic loss of binding affinity and biological activity.
Conformational Analysis and its Role in SAR
The biological activity of flexible molecules like many pyrido[2,3-e]oxazepine derivatives is not only dependent on their constitution and configuration but also on their preferred conformation. Conformational analysis, which involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is therefore a crucial aspect of SAR studies.
The seven-membered oxazepine ring in the pyrido[2,3-e]oxazepine scaffold can adopt several low-energy conformations. The specific conformation that is recognized by and binds to the biological target is known as the "bioactive conformation." Understanding the factors that stabilize this bioactive conformation is key to designing more potent analogs.
Computational methods, such as molecular mechanics and quantum mechanics calculations, are often employed to predict the stable conformations of these molecules. These theoretical models can be complemented by experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the solid-state and solution-phase conformations, respectively. By correlating the preferred conformations of a series of analogs with their biological activities, researchers can build a more comprehensive SAR model. For example, substituents that lock the molecule into its bioactive conformation through intramolecular interactions can lead to a significant enhancement in potency.
Ligand Efficiency and Lipophilic Efficiency in Pyrido[2,3-e]oxazepine Scaffolds
In modern drug discovery, the concepts of ligand efficiency (LE) and lipophilic efficiency (LipE) have become important metrics for evaluating the quality of lead compounds and for guiding optimization efforts. These parameters provide a way to assess the binding potency of a compound in relation to its size and lipophilicity, respectively.
Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom of a molecule. It is calculated using the formula:
LE = (-RT * ln(Ki or Kd)) / N
where R is the gas constant, T is the absolute temperature, Ki or Kd is the binding affinity, and N is the number of non-hydrogen atoms. A higher LE value is generally desirable, as it indicates that the compound achieves its potency with a relatively small number of atoms, suggesting an efficient and specific interaction with the target.
Lipophilic Efficiency (LipE) relates the potency of a compound to its lipophilicity, commonly measured as logP or logD. It is calculated as:
LipE = pIC50 - logP
where pIC50 is the negative logarithm of the half-maximal inhibitory concentration. High LipE values are indicative of compounds that achieve high potency without excessive lipophilicity. This is important because high lipophilicity is often associated with undesirable properties such as poor solubility, high metabolic turnover, and off-target toxicity.
Medicinal Chemistry and Drug Discovery Applications of Pyrido 2,3 E 1 2 Oxazepine Scaffolds
Pyrido[2,3-e]smolecule.comscispace.comoxazepine as a Privileged Scaffold in Drug Design
The Pyrido[2,3-e] smolecule.comscispace.comoxazepine nucleus is considered a privileged scaffold in drug design due to its ability to interact with a variety of biological targets. This is attributed to its distinct three-dimensional structure, which features a fused bicyclic system incorporating both pyridine (B92270) and oxazepine rings. This arrangement provides a versatile template for the synthesis of diverse compound libraries with a range of pharmacological activities.
The structural characteristics of Pyrido[2,3-e] smolecule.comscispace.comoxazepine, including the presence of nitrogen and oxygen heteroatoms, contribute to its potential for forming various non-covalent interactions, such as hydrogen bonds and electrostatic interactions, with biological macromolecules. This versatility allows for the modulation of its properties to target specific receptors and enzymes.
Research has shown that derivatives of the related pyrido-oxazepine and benzoxazepine systems exhibit significant biological activities. For instance, some have been investigated as potential antidepressants, anticancer agents, and progesterone (B1679170) receptor agonists. smolecule.com The structural similarities suggest that the Pyrido[2,3-e] smolecule.comscispace.comoxazepine scaffold could also be a fruitful starting point for the discovery of new drugs in these and other therapeutic areas.
Design Principles for Novel Pyrido[2,3-e]smolecule.comscispace.comoxazepine-Based Therapeutics
The design of novel therapeutics based on the Pyrido[2,3-e] smolecule.comscispace.comoxazepine scaffold involves several key principles aimed at optimizing the compound's pharmacological profile. A primary strategy is the application of structure-activity relationship (SAR) studies. By systematically modifying the scaffold and observing the effects on biological activity, chemists can identify key structural features responsible for desired therapeutic effects.
One approach involves the introduction of various substituents onto the core structure. The nitrogen atoms in the oxazepine ring, for example, can undergo nucleophilic substitution reactions, allowing for the attachment of a wide array of functional groups. smolecule.com This can influence the compound's solubility, lipophilicity, and ability to interact with its biological target.
Another design principle is the use of multicomponent reactions. These reactions allow for the efficient construction of complex molecules from simpler starting materials, which can accelerate the drug discovery process. smolecule.com Furthermore, computational methods, such as molecular docking and virtual screening, can be employed to predict the binding affinity of designed compounds for their target proteins, helping to prioritize the synthesis of the most promising candidates.
Scaffold Optimization and Lead Compound Development
Once a lead compound with a desired biological activity is identified, the process of scaffold optimization begins. This involves making further modifications to the lead structure to improve its potency, selectivity, and pharmacokinetic properties. For the Pyrido[2,3-e] smolecule.comscispace.comoxazepine scaffold, this can be achieved through various synthetic strategies.
For example, derivatives of the related 10H-benzo[b]pyrido[2,3-e] smolecule.comscispace.comoxazine have been developed as potent and orally bioavailable AXL inhibitors through conformational restriction and systematic SAR exploration. nih.gov This approach, which involves locking the molecule into a more favorable conformation for binding, could be applied to the Pyrido[2,3-e] smolecule.comscispace.comoxazepine system as well.
The development of efficient synthetic routes is also crucial for lead optimization. The synthesis of Pyrido[2,3-e] smolecule.comscispace.comoxazepine derivatives can be achieved through various methods, including the domino ring-opening/carboxamidation reaction of acyclic N-tosyl aziridines with appropriately substituted pyridinols. ugent.be Fine-tuning the reaction conditions and starting materials can lead to the generation of a diverse library of analogs for further testing and development.
Comparison of Pyrido[2,3-e]smolecule.comscispace.comoxazepine Scaffold with Related Heterocyclic Systems (e.g., Benzodiazepines, Pyridodiazepines)
The Pyrido[2,3-e] smolecule.comscispace.comoxazepine scaffold shares structural similarities with other well-known heterocyclic systems, such as benzodiazepines and pyridodiazepines. However, it also possesses unique features that may offer advantages in drug design.
Benzodiazepines, a class of psychoactive drugs, are characterized by a fusion of a benzene (B151609) ring and a diazepine (B8756704) ring. scispace.com While they have been highly successful as anxiolytics and sedatives, their use can be limited by side effects. The replacement of the benzene ring with a pyridine ring, as in pyridodiazepines, can alter the pharmacological profile of the resulting compounds. researchgate.net
Table 1: Comparison of Heterocyclic Scaffolds
| Scaffold | Core Structure | Key Features | Therapeutic Areas of Interest |
|---|---|---|---|
| Pyrido[2,3-e] smolecule.comscispace.comoxazepine | Pyridine ring fused to an oxazepine ring | Contains both nitrogen and oxygen heteroatoms in the seven-membered ring. | Antidepressants, anticancer agents, CNS disorders. smolecule.comscispace.com |
| Benzodiazepine | Benzene ring fused to a diazepine ring | Well-established scaffold with a broad range of CNS activities. scispace.com | Anxiolytics, sedatives, anticonvulsants. |
| Pyridodiazepine | Pyridine ring fused to a diazepine ring | Isosteric replacement of the benzene ring in benzodiazepines with a pyridine ring. researchgate.net | CNS disorders, with potential for altered pharmacological profiles. researchgate.net |
Pyrido[2,3-e]smolecule.comscispace.comoxazepine Derivatives as Chemical Probes for Biological Systems
In addition to their potential as therapeutic agents, Pyrido[2,3-e] smolecule.comscispace.comoxazepine derivatives can also serve as valuable chemical probes for studying biological systems. A chemical probe is a small molecule that is used to selectively interact with a specific biological target, allowing researchers to investigate its function in a cellular or in vivo context.
The development of Pyrido[2,3-e] smolecule.comscispace.comoxazepine-based probes can be guided by the same principles used for drug design, with an emphasis on creating highly potent and selective ligands. For example, by incorporating a fluorescent tag or a reactive group for covalent labeling, these probes can be used to visualize the localization of their target protein within a cell or to identify its binding partners.
The versatility of the Pyrido[2,3-e] smolecule.comscispace.comoxazepine scaffold makes it an attractive platform for the development of such probes. Its derivatives have the potential to target a wide range of biological molecules, including enzymes, receptors, and ion channels, providing valuable tools for basic research and drug discovery.
Future Perspectives and Emerging Research Directions
Innovations in Pyrido[2,3-e]researchgate.netsmolecule.comoxazepine Synthesis
The development of novel and efficient synthetic methodologies is paramount to unlocking the full therapeutic potential of the pyrido[2,3-e] researchgate.netsmolecule.comoxazepine core. Current research is geared towards catalyst-free reactions, tandem processes, and green chemistry principles to streamline the synthesis of these complex molecules.
Recent advancements in the synthesis of related pyrido-oxazepine structures have laid the groundwork for future innovations. For instance, a general and catalyst-free protocol for the synthesis of pyrido-oxazepine-3-ols has been reported, which proceeds via a tandem epoxide opening and subsequent intramolecular nucleophilic aromatic substitution (SNAr) reaction. researchgate.net This approach offers a straightforward route to seven-membered pyrido-oxazepine rings. Another promising strategy involves tandem reactions, such as the copper-catalyzed C-N coupling/C-H carbonylation for the synthesis of benzo-1,4-oxazepine derivatives, which could be adapted for the pyrido[2,3-e] researchgate.netsmolecule.comoxazepine scaffold. nih.gov The use of tandem SNAr/Smiles rearrangement/denitrocyclization has also proven effective in constructing related pyrido[2,3-b] researchgate.netsmolecule.combenzoxazepin-10(11H)-one systems from readily available starting materials. researchgate.net
The principles of green chemistry are also beginning to make an impact. A one-pot, catalyst-free synthesis of isoxazolo[4',5':5,6]pyrido[2,3-d]pyrimidine derivatives in water highlights a move towards more environmentally benign synthetic routes. bohrium.com Furthermore, the development of continuous flow processes, as demonstrated for a polycyclic carbamoyl (B1232498) pyridone derivative, presents an opportunity for the scalable and efficient production of pyrido[2,3-e] researchgate.netsmolecule.comoxazepine analogues, significantly reducing reaction times and handling of toxic reagents. google.com The exploration of catalyst-free cascade reactions for the synthesis of related tetracyclic pyrido-fused dibenzodiazepines further underscores the trend towards more efficient and atom-economical synthetic strategies. dntb.gov.uaresearchgate.net
Future synthetic innovations are likely to focus on the following areas:
Development of novel tandem or domino reactions: To construct the core scaffold in a single, efficient step.
Application of photoredox and electrocatalysis: To enable new bond formations under mild conditions.
Flow chemistry: For safer, more scalable, and automated synthesis.
Enzymatic and biocatalytic methods: To achieve high stereoselectivity and reduce environmental impact.
| Synthetic Strategy | Key Features | Potential Advantages for Pyrido[2,3-e] researchgate.netsmolecule.comoxazepine Synthesis |
| Tandem Epoxide Opening/SNAr researchgate.net | Catalyst-free, formation of seven-membered ring | Direct and clean route to the oxazepine ring. |
| Copper-Catalyzed Tandem C-N/C-H Carbonylation nih.gov | Atom-economical, utilization of CO2 | Efficient construction of the oxazepinone core. |
| Tandem SNAr/Smiles Rearrangement researchgate.netnih.gov | One-pot, high yields | Versatile for building fused pyrido-oxazine systems. |
| Green Synthesis in Water bohrium.com | Environmentally friendly, catalyst-free | Reduced environmental impact and simplified workup. |
| Continuous Flow Synthesis google.com | Scalable, reduced reaction times, increased safety | Enables large-scale production for further studies. |
Exploration of Novel Biological Targets and Mechanisms
While the full biological potential of pyrido[2,3-e] researchgate.netsmolecule.comoxazepine is still being uncovered, research into structurally similar compounds provides compelling clues for future investigations. A significant breakthrough has been the discovery of 10H-benzo[b]pyrido[2,3-e] researchgate.netsmolecule.comoxazine derivatives as potent and orally bioavailable inhibitors of the AXL receptor tyrosine kinase, a key player in cancer progression and drug resistance. researchgate.net This finding strongly suggests that the pyrido[2,3-e] researchgate.netsmolecule.comoxazepine scaffold could be a valuable template for developing novel kinase inhibitors for oncology.
Derivatives of the isomeric benzo[b]pyrido[4,3-e] researchgate.netsmolecule.comoxazine have also been identified as novel Pim-1 kinase inhibitors, another important target in cancer therapy. nih.gov The broader class of pyrido-1,4-benzoxazepines has been investigated for the treatment of depression and memory dysfunction associated with conditions like Alzheimer's disease. researchgate.net Furthermore, derivatives of the related pyrido[2,3-b] researchgate.netmdpi.combenzoxazepine have shown affinity for dopamine (B1211576) and serotonin (B10506) receptors, indicating potential applications in treating central nervous system disorders. acs.org The general class of oxazepine derivatives has been explored for a wide range of biological activities, including as PI3Kα inhibitors for cancer, enzyme inhibitors, and for their anti-inflammatory and analgesic properties. mdpi.com
Future research will likely focus on:
Kinase Inhibition: Expanding on the initial findings with AXL and Pim-1 inhibitors to target other kinases relevant to cancer and inflammatory diseases.
Central Nervous System (CNS) Disorders: Investigating the potential of pyrido[2,3-e] researchgate.netsmolecule.comoxazepine derivatives to modulate neurotransmitter receptors and transporters for the treatment of depression, anxiety, and neurodegenerative diseases.
Infectious Diseases: Exploring the scaffold for potential antiviral, antibacterial, and antifungal activities.
Cardiovascular and Metabolic Diseases: Investigating the role of these compounds in modulating targets relevant to heart disease and diabetes.
| Scaffold | Investigated Biological Target/Activity | Potential Therapeutic Area |
| 10H-Benzo[b]pyrido[2,3-e] researchgate.netsmolecule.comoxazine researchgate.net | AXL receptor tyrosine kinase inhibition | Cancer |
| Benzo[b]pyrido[4,3-e] researchgate.netsmolecule.comoxazine nih.gov | Pim-1 kinase inhibition | Cancer |
| Pyrido-1,4-benzoxazepines researchgate.net | Memory dysfunction, depression | Neurodegenerative diseases, CNS disorders |
| Pyrido[2,3-b] researchgate.netmdpi.combenzoxazepine acs.org | Dopamine and serotonin receptor affinity | CNS disorders |
| General Oxazepines mdpi.com | PI3Kα inhibition, enzyme inhibition | Cancer, Inflammation |
Advanced Computational Tools for Rational Design and Discovery
Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of pyrido[2,3-e] researchgate.netsmolecule.comoxazepine-based drug candidates. Techniques such as quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular docking are being increasingly applied to related heterocyclic systems, providing a roadmap for their application to this specific scaffold.
For instance, 2D- and 3D-QSAR studies have been successfully employed to understand the structural requirements for the activity of pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors and benzopyrano[3,4b] researchgate.netsmolecule.com-oxazines. japsonline.comnih.gov These models can help in predicting the activity of newly designed compounds and guide the optimization of lead structures. Molecular docking and virtual screening have been instrumental in identifying novel pyrido[2,3-d]pyrimidine (B1209978) derivatives as thymidylate synthase inhibitors. nih.gov This approach allows for the rapid screening of large compound libraries against a specific biological target, prioritizing molecules for synthesis and biological evaluation.
Pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features necessary for biological activity, has been used for a variety of targets and can be applied to design novel pyrido[2,3-e] researchgate.netsmolecule.comoxazepine derivatives with desired pharmacological profiles. acs.orgmdpi.comdovepress.comfrontiersin.org The integration of these computational tools can facilitate a more rational and efficient drug design process.
Future directions in this area include:
Development of specific QSAR and pharmacophore models: For various biological targets of pyrido[2,3-e] researchgate.netsmolecule.comoxazepine derivatives.
Application of machine learning and artificial intelligence: To analyze large datasets and predict the activity and properties of novel compounds.
Use of molecular dynamics simulations: To understand the binding modes and dynamics of ligand-receptor interactions.
Virtual screening of large chemical spaces: To identify novel hits with diverse chemical structures.
| Computational Tool | Application in Related Scaffolds | Potential for Pyrido[2,3-e] researchgate.netsmolecule.comoxazepine Research |
| 2D- & 3D-QSAR japsonline.comnih.gov | Understanding structure-activity relationships of pyrido[2,3-d]pyrimidines and benzopyrano-oxazines. | Predicting the biological activity of novel derivatives and guiding lead optimization. |
| Molecular Docking & Virtual Screening nih.gov | Identifying novel pyrido[2,3-d]pyrimidine-based enzyme inhibitors. | Rapidly screening compound libraries to find new hits for various biological targets. |
| Pharmacophore Modeling acs.orgmdpi.comdovepress.comfrontiersin.org | Designing ligands for a variety of receptors and enzymes. | Creating models to guide the design of new compounds with specific biological activities. |
| DFT Calculations mdpi.com | Investigating the electronic structure and reactivity of benzimidazole-fused 1,4-oxazepines. | Understanding the intrinsic properties of the pyrido[2,3-e] researchgate.netsmolecule.comoxazepine scaffold. |
Integration with High-Throughput Screening and Combinatorial Chemistry
The synergy between combinatorial chemistry and high-throughput screening (HTS) offers a powerful engine for the discovery of new bioactive pyrido[2,3-e] researchgate.netsmolecule.comoxazepine derivatives. Combinatorial chemistry allows for the rapid synthesis of large and diverse libraries of compounds, while HTS enables the efficient screening of these libraries against a multitude of biological targets.
While specific examples of large-scale combinatorial synthesis and HTS campaigns for the pyrido[2,3-e] researchgate.netsmolecule.comoxazepine scaffold are yet to be widely reported, the methodologies are well-established for related structures. For example, a one-step build/couple/pair strategy has been developed for the diverse functionalization of benzoxazepine scaffolds, demonstrating the potential for creating extensive compound libraries. acs.org The synthesis of a 70-membered library of tetrahydroisoquinoline fused isoxazolidine (B1194047) derivatives further illustrates the power of combinatorial approaches in generating novel chemical entities.
The future integration of these technologies in pyrido[2,3-e] researchgate.netsmolecule.comoxazepine research will likely involve:
Development of solid-phase and solution-phase combinatorial synthesis routes: To generate focused and diverse libraries of pyrido[2,3-e] researchgate.netsmolecule.comoxazepine derivatives.
Design and implementation of HTS assays: For a wide range of biological targets, including kinases, GPCRs, and enzymes.
Use of DNA-encoded libraries (DELs): To screen vast chemical spaces and identify novel hit compounds.
Integration of HTS data with computational models: To refine structure-activity relationships and guide the design of next-generation libraries.
The convergence of these innovative approaches promises to accelerate the exploration of the chemical and biological space around the pyrido[2,3-e] researchgate.netsmolecule.comoxazepine scaffold, paving the way for the discovery of new and effective therapeutic agents.
Q & A
Q. What are common synthetic routes for Pyrido[2,3-e][1,4]oxazepine derivatives, and how do reaction conditions influence yield?
this compound derivatives are typically synthesized via cyclocondensation reactions. For example, substituted 2-aminophenols react with 2-halobenzaldehydes under basic conditions (e.g., K₂CO₃) in solvents like DMF or DMSO. Microwave irradiation can enhance reaction efficiency, reducing time from 12–24 hours (traditional reflux) to 1–2 hours while maintaining yields of 60–80% . Alternative routes involve condensation of α-amino acid methyl esters with pyrido-oxazine-diones, as seen in the synthesis of pyrido-diazepine-diones . Key variables include solvent polarity, temperature, and catalyst choice (e.g., alkali metals vs. triethylamine).
Q. How is structural characterization of this compound derivatives performed?
Characterization relies on a combination of ¹H/¹³C NMR , LC-MS , and elemental analysis . For example, in the synthesis of oxazolo[4,5-d]pyrimidines, NMR spectra confirm regioselectivity (e.g., coupling constants for aromatic protons) and LC-MS validates molecular ion peaks . X-ray crystallography may resolve ambiguities in stereochemistry, though this is less common due to compound solubility challenges.
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-products in cyclocondensation reactions?
By-product formation (e.g., compound 9e in pyrimido-benzoxazepine synthesis) often arises from incomplete cyclization or competing nucleophilic pathways . To mitigate this:
- Use high-purity starting materials (e.g., HPLC-grade reagents).
- Optimize solvent polarity (e.g., DMF for better solubility of intermediates).
- Introduce microwave-assisted synthesis to accelerate kinetics and reduce side reactions .
- Monitor reaction progress via TLC or in-situ FTIR to terminate reactions at optimal conversion points.
Q. What methodologies address contradictory pharmacological data in this compound studies?
Discrepancies in bioactivity (e.g., TRPA1 receptor activation vs. antagonism) may stem from structural isomerism or assay conditions. To resolve these:
- Perform docking simulations to compare binding modes of enantiomers (e.g., octahydro-4-(phenyl-1-piperidinylmethyl) derivatives) .
- Validate results across multiple cell lines (e.g., HEK293 vs. primary neurons) to rule out cell-specific effects.
- Use isothermal titration calorimetry (ITC) to quantify binding affinities under standardized buffer conditions .
Q. How do substituents on the pyrido-oxazepine core influence physicochemical properties?
Substituents like chloro, methoxy, or piperidinyl groups alter logP, solubility, and metabolic stability. For example:
- 8-Methoxy derivatives (C₁₀H₁₃NO₂) exhibit increased hydrophilicity (logP ~1.2) compared to unsubstituted analogs (logP ~2.5) .
- Piperidinylmethyl groups enhance blood-brain barrier penetration, as seen in analogs targeting BC1-2 inhibitors .
Methodological Insights from Key Studies
Critical Analysis of Contradictory Data
- Pharmacological Profiles : Dibenz[b,f][1,4]oxazepine derivatives show divergent activities (e.g., antipsychotic vs. pro-inflammatory effects) depending on substituents. For example, loxapine (antipsychotic) and CR gas (lachrymatory agent) share the same core but differ in substituent positioning .
- Synthetic Yields : Traditional reflux methods yield 60–70% for pyrido-oxazepines, while microwave-assisted routes achieve >80% but require specialized equipment .
Recommendations for Experimental Design
Stereochemical Control : Use chiral auxiliaries (e.g., (R)-BINOL) or enantioselective catalysts in asymmetric syntheses of octahydro derivatives .
Scale-Up Challenges : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for greener synthesis .
Data Reproducibility : Adhere to ICMJE guidelines for reporting reagent purity, batch numbers, and assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
